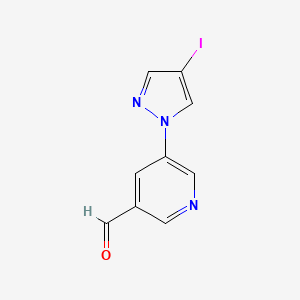
5-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde is an organic compound that belongs to the class of heterocyclic compounds. It contains both a pyrazole ring and a pyridine ring, which are fused together. The presence of an iodine atom on the pyrazole ring and an aldehyde group on the pyridine ring makes this compound unique and potentially useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.
Iodination: The pyrazole ring is then iodinated using iodine or an iodine-containing reagent.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling of Pyrazole and Pyridine Rings: The iodinated pyrazole is then coupled with the pyridine ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Formylation: Finally, the aldehyde group is introduced to the pyridine ring through a formylation reaction, such as the Vilsmeier-Haack reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom on the pyrazole ring can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other strong reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or neutral conditions.
Major Products Formed
Oxidation: 5-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid.
Reduction: 5-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It may serve as a ligand for the development of new drugs or as a probe for studying biological processes.
Industry: Used in the synthesis of specialty chemicals, agrochemicals, and materials science.
Mecanismo De Acción
The mechanism of action of 5-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The iodine atom and aldehyde group can form covalent or non-covalent interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Bromo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with a bromine atom instead of iodine.
5-(4-Chloro-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with a chlorine atom instead of iodine.
5-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbaldehyde: Similar structure but with a methyl group instead of iodine.
Uniqueness
The presence of the iodine atom in 5-(4-Iodo-1H-pyrazol-1-yl)pyridine-3-carbaldehyde makes it unique compared to its halogenated analogs. Iodine is larger and more polarizable than bromine or chlorine, which can influence the compound’s reactivity, binding affinity, and biological activity. This uniqueness can be exploited in the design of new compounds with specific properties and applications.
Propiedades
Fórmula molecular |
C9H6IN3O |
|---|---|
Peso molecular |
299.07 g/mol |
Nombre IUPAC |
5-(4-iodopyrazol-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H6IN3O/c10-8-3-12-13(5-8)9-1-7(6-14)2-11-4-9/h1-6H |
Clave InChI |
NXARHXHVWZACSS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1N2C=C(C=N2)I)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


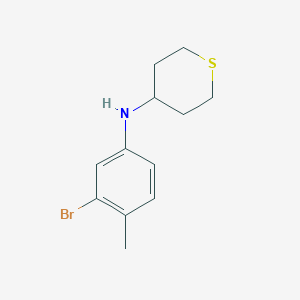

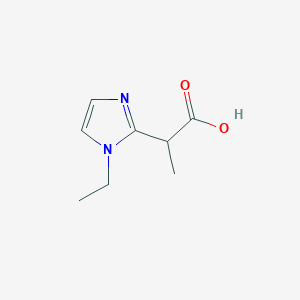
![(Cyclopropylmethyl)[(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B13307704.png)
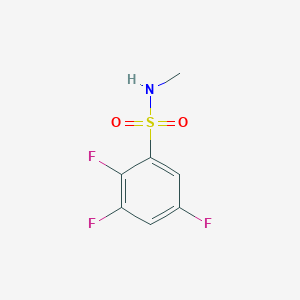
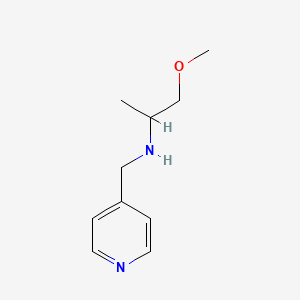

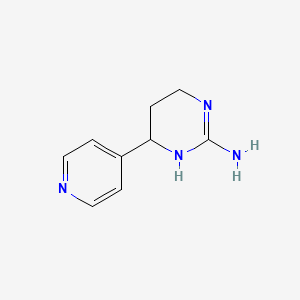
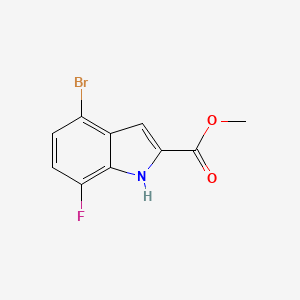
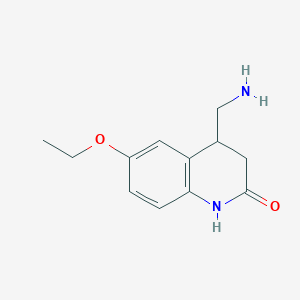
![N-[(2-Chlorophenyl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B13307748.png)
![6-Bromo-8-chloromethyl-2-phenyl-4H-benzo[1,3]dioxine](/img/structure/B13307753.png)
![2-({1-[4-(Propan-2-yl)phenyl]ethyl}amino)ethan-1-ol](/img/structure/B13307757.png)
![[(1-Chloro-3-iodo-2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B13307765.png)
